molecular formula C14H24N2 B3158578 N-Benzyl-N-butylpropane-1,3-diamine CAS No. 859051-68-6

N-Benzyl-N-butylpropane-1,3-diamine

Cat. No.: B3158578
CAS No.: 859051-68-6
M. Wt: 220.35 g/mol
InChI Key: HGBNEDDSLZOPLJ-UHFFFAOYSA-N
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Description

N-Benzyl-N-butylpropane-1,3-diamine is a chemical compound that has garnered attention in scientific research due to its promising properties. It is used in various applications, including drug development and catalysis. This compound is part of the 1,3-diamine family, which is significant in synthetic organic chemistry and natural products .

Preparation Methods

The synthesis of N-Benzyl-N-butylpropane-1,3-diamine involves several steps. One common method includes the reaction of benzylamine with butylamine in the presence of a catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .

Chemical Reactions Analysis

N-Benzyl-N-butylpropane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce primary amines .

Scientific Research Applications

N-Benzyl-N-butylpropane-1,3-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has potential applications in drug development due to its ability to interact with various biological targets. In medicine, it may be used in the development of new therapeutic agents. In industry, it is used in catalysis and as an intermediate in the production of other chemicals .

Mechanism of Action

The mechanism of action of N-Benzyl-N-butylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Benzyl-N-butylpropane-1,3-diamine can be compared with other similar compounds, such as N-Benzyl-N-methylpropane-1,3-diamine and N-Benzyl-N-ethylpropane-1,3-diamine. These compounds share similar structural features but differ in their alkyl chain lengths, which can affect their chemical properties and reactivity.

Properties

IUPAC Name

N'-benzyl-N'-butylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-2-3-11-16(12-7-10-15)13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBNEDDSLZOPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCN)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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